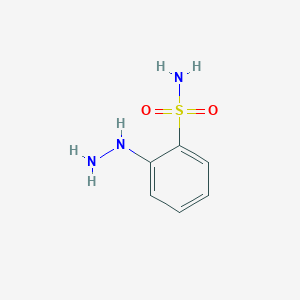

2-Hydrazinylbenzenesulfonamide

Overview

Description

2-Hydrazinylbenzenesulfonamide is a chemical compound with the molecular formula C6H9N3O2S. It is a sulfonamide derivative that contains a hydrazine functional group. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydrazinylbenzenesulfonamide can be synthesized through various methods. One common approach involves the reaction of benzenesulfonyl chloride with hydrazine hydrate under controlled conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The hydrazine group can participate in substitution reactions with various electrophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted hydrazinylbenzenesulfonamides .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

- HBS and its derivatives have been studied for their potential as anticancer agents. Research indicates that compounds derived from HBS exhibit significant cytotoxic effects against various cancer cell lines, including glioblastoma (GBM). For instance, the compound AL106, derived from HBS, showed a high inhibition rate of 78% in GBM cells compared to lower rates in non-cancerous cells, indicating its selective action against tumor cells .

Enzyme Inhibition

- HBS has been identified as a potent inhibitor of carbonic anhydrase isozymes, which are implicated in several diseases such as glaucoma and epilepsy. This inhibition suggests potential therapeutic uses in treating these conditions . The ability to modulate enzyme activity positions HBS as a candidate for developing new pharmacological agents targeting specific pathways involved in disease mechanisms.

Synthesis and Chemical Research

Reagent in Organic Synthesis

- In organic chemistry, HBS serves as an important reagent for synthesizing various derivatives. It has been utilized in the condensation reactions to produce novel N-arylpyrazole derivatives that demonstrate promising biological activities . These derivatives have shown significant cytotoxicity against human tumor cell lines, highlighting the compound's utility in generating new therapeutic candidates.

Analytical Chemistry

- HBS is also employed in analytical chemistry for synthesizing trisubstituted pyrazoline derivatives. These compounds have been evaluated for their anti-inflammatory properties, further expanding the scope of application for HBS in pharmaceutical research .

Industrial Applications

Production of Dyes and Pigments

- Beyond its applications in medicinal chemistry, HBS is used industrially in the production of dyes and pigments. Its sulfonamide group contributes to the chemical properties necessary for developing colorants used in various materials .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-hydrazinylbenzenesulfonamide involves its interaction with specific molecular targets. One prominent mechanism is the inhibition of carbonic anhydrase isozymes, which are enzymes involved in the reversible hydration of carbon dioxide. By inhibiting these enzymes, the compound can disrupt various physiological processes, including pH regulation and ion transport .

Comparison with Similar Compounds

Similar Compounds

4-Hydrazinylbenzenesulfonamide: Similar in structure but with different substituents on the benzene ring.

N-Arylpyrazole Derivatives: These compounds also contain sulfonamide moieties and have been studied for their cytotoxic properties.

Uniqueness

2-Hydrazinylbenzenesulfonamide is unique due to its specific hydrazine functional group, which allows it to participate in a wide range of chemical reactions. Its ability to inhibit carbonic anhydrase isozymes also sets it apart from other similar compounds, making it a valuable tool in medicinal chemistry and enzyme inhibition studies .

Biological Activity

2-Hydrazinylbenzenesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and related case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazine functional group attached to a benzenesulfonamide moiety. This structure contributes to its biological activity, particularly in enzyme inhibition and antimicrobial properties.

Inhibition of Carbonic Anhydrases

One of the most notable biological activities of this compound is its inhibitory effect on carbonic anhydrases (CAs), which are zinc-containing enzymes involved in various physiological processes, including pH regulation and bicarbonate transport.

- Inhibition Potency : Research indicates that derivatives of this compound exhibit potent inhibitory effects against human carbonic anhydrase isoforms I and II (hCA I and hCA II). The inhibition constants (Kis) for these compounds range from 1.79 ± 0.22 nM to 11.64 ± 5.21 nM, demonstrating significant potency compared to standard inhibitors like acetazolamide .

| Compound | hCA I Inhibition (nM) | hCA II Inhibition (nM) |

|---|---|---|

| Compound S1 | 1.79 ± 0.22 | 1.72 ± 0.58 |

| Compound S2 | 2.73 ± 0.08 | 11.64 ± 5.21 |

Anticancer Activity

Recent studies have explored the potential anticancer properties of benzenesulfonamide analogs, including those derived from this compound. These compounds have been identified as receptor tyrosine kinase (RTK) inhibitors, showing promise in the treatment of glioblastoma multiforme (GBM).

- Case Study : A study evaluated the cytotoxic effects of various benzenesulfonamide derivatives on GBM cell lines. The results indicated that certain derivatives exhibited significant growth inhibition compared to cisplatin, a standard chemotherapeutic agent .

Antimicrobial Activity

The antibacterial properties of this compound have also been documented. It has shown effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent.

- Mechanism : The antibacterial mechanism is thought to involve the disruption of bacterial cell wall synthesis through inhibition of specific enzymes critical for cell viability.

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for evaluating the therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydrazinylbenzenesulfonamide, and what parameters critically influence reaction yield?

- Methodology : The synthesis typically involves sulfonation, hydrazine substitution, and purification. A three-step route starting from halogenated phenol derivatives (e.g., 2,4-dichlorophenol) is common, with sulfonyl chloride intermediates reacting with hydrazine under controlled pH (8–10) and temperature (40–60°C). Critical parameters include:

- Reaction time : Prolonged reaction times (>12 hours) may lead to hydrolysis of the sulfonamide group.

- Hydrazine stoichiometry : Excess hydrazine (1.5–2 eq) ensures complete substitution but requires careful quenching to avoid by-products .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.

Q. How is this compound characterized structurally, and what spectroscopic techniques are essential?

- Methodology : A combination of spectroscopic methods is required:

- NMR : - and -NMR confirm the hydrazinyl group (–NH–NH) and aromatic substitution patterns (e.g., chemical shifts at δ 4.2–4.5 ppm for –NH–NH).

- IR : Stretching vibrations for –SO– (1150–1250 cm) and N–H (3300–3500 cm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Elemental Analysis : Ensures purity (>98%) and correct C/H/N/S ratios .

Advanced Research Questions

Q. How can synthetic protocols be optimized to minimize hydrazine by-products in this compound?

- Methodology : Hydrazine residues are a common impurity. Mitigation strategies include:

- In-situ derivatization : Adding benzaldehyde during quenching forms benzalazine, a stable derivative that simplifies removal .

- Reaction monitoring : Use HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to track hydrazine levels. Retention times for hydrazine and benzalazine are ~3.5 and 8.2 minutes, respectively .

- Post-synthesis treatment : Wash with acidic solutions (e.g., 0.1 M HCl) to protonate and extract residual hydrazine.

Q. What analytical methods are recommended for quantifying trace hydrazine in this compound samples?

- Methodology :

- Colorimetric assay : Hydrazine reacts with p-dimethylaminobenzaldehyde (DMAB) in acidic conditions, producing a yellow chromophore (λmax = 458 nm; LOD = 0.1 ppm) .

- HPLC-UV : Use a phenyl-hexyl column (e.g., Ascentis® Express) with UV detection at 220 nm. Calibrate with hydrazine standards (0.1–10 ppm) .

- LC-MS/MS : For ultra-trace detection (ppb level), employ multiple reaction monitoring (MRM) transitions (e.g., m/z 32 → 28 for hydrazine) .

Q. How does this compound interact with transition metals, and what implications does this have for its applications?

- Methodology : The hydrazinyl group acts as a bidentate ligand. Key findings:

- Coordination chemistry : Forms stable complexes with Cu(II), Fe(III), and Ni(II) in a 1:2 (metal:ligand) ratio, confirmed by UV-Vis (d-d transitions) and cyclic voltammetry.

- Applications :

- Catalysis : Cu(II) complexes show activity in oxidation reactions (e.g., cyclohexane to cyclohexanol).

- Bioinorganic studies : Fe(III) complexes are explored as mimics of metalloenzyme active sites .

Q. What strategies are effective in resolving contradictory data regarding the stability of this compound under acidic conditions?

- Methodology : Stability studies should include:

- pH-dependent degradation : Incubate samples in buffers (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC (C18 column, 220 nm).

- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t). For example, at pH < 3, t drops to <24 hours due to protonation of the sulfonamide group.

- Structural elucidation of degradants : Use LC-HRMS to identify hydrolysis products (e.g., benzenesulfonic acid) .

Q. Tables of Key Data

Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Hydrazine (eq) | 1.5–2.0 | Maximizes substitution |

| Temperature (°C) | 40–60 | Prevents decomposition |

| Reaction Time (h) | 8–12 | Balances completion vs. side reactions |

| Purification Method | Column Chromatography | Purity >98% |

Table 2. Hydrazine Detection Methods Comparison

| Method | LOD | Advantages | Limitations |

|---|---|---|---|

| HPLC-UV | 0.1 ppm | High throughput | Interference from matrix |

| LC-MS/MS | 0.01 ppb | Ultra-sensitive | Costly instrumentation |

| Colorimetric (DMAB) | 0.1 ppm | Low-cost, rapid | Less specific |

Properties

IUPAC Name |

2-hydrazinylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c7-9-5-3-1-2-4-6(5)12(8,10)11/h1-4,9H,7H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEZEDIMFASQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458683 | |

| Record name | 2-hydrazinylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90824-33-2 | |

| Record name | 2-hydrazinylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.